5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid is a chemical compound that features a bromopyrimidine moiety linked to a chlorobenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with 2-chlorobenzoic acid. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The process involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of safer and more cost-effective reagents to ensure scalability and economic viability .
Chemical Reactions Analysis
Types of Reactions
5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoic acid moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMSO under microwave irradiation.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Coupling Reactions: Biaryl and alkyne derivatives.
Scientific Research Applications
5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The bromopyrimidine moiety can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The chlorobenzoic acid part can participate in electrostatic interactions, further modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloropyrimidine
- 2-chloro-5-bromobenzoic acid
- 5-bromo-2-fluoropyrimidine
- 5-bromo-2-iodopyrimidine
Uniqueness
5-[(5-bromopyrimidin-2-yl)oxy]-2-chlorobenzoic acid is unique due to its combined structural features of bromopyrimidine and chlorobenzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
CAS No. |
1989994-60-6 |
---|---|
Molecular Formula |
C11H6BrClN2O3 |
Molecular Weight |
329.53 g/mol |
IUPAC Name |
5-(5-bromopyrimidin-2-yl)oxy-2-chlorobenzoic acid |
InChI |
InChI=1S/C11H6BrClN2O3/c12-6-4-14-11(15-5-6)18-7-1-2-9(13)8(3-7)10(16)17/h1-5H,(H,16,17) |
InChI Key |
CPDMAARZGMLCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=N2)Br)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.